3-fluoro-N-(3-methylcyclopentyl)aniline
Description
Contextualizing the Research Significance of N-Aryl Cycloalkylamine Architectures in Contemporary Chemical Sciences
N-Aryl cycloalkylamine scaffolds are recognized as "privileged structures" in medicinal chemistry and materials science. nih.govresearchgate.net This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as versatile platforms for drug discovery. The combination of an aromatic aniline (B41778) ring and a saturated cycloalkyl group provides a unique three-dimensional structure that can effectively interact with the active sites of proteins and enzymes. fiveable.me
The aniline portion offers a rich platform for electronic modification through aromatic substitution, while the cycloalkyl moiety introduces conformational rigidity and influences lipophilicity, both of which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles. fiveable.me The nitrogen atom linking these two fragments often serves as a key hydrogen bond acceptor or donor, further enhancing molecular recognition. The incorporation of a fluorine atom, as seen in 3-fluoro-N-(3-methylcyclopentyl)aniline, is a widely employed strategy in modern drug design to modulate metabolic stability, binding affinity, and bioavailability. nbinno.com
The significance of this architectural class extends to materials science, where aniline derivatives are foundational to the development of conductive polymers, dyes, and other functional materials. montrealgazette.comtrc-leiden.nl The specific combination of electronic and steric properties conferred by the N-aryl cycloalkylamine structure can be harnessed to create materials with tailored optical and electronic properties.
Historical Perspectives on the Scientific Exploration of Aniline and Cyclopentyl Derivatives
The scientific journey of aniline and its derivatives began in the 19th century. In 1826, Otto Unverdorben first isolated aniline from the destructive distillation of indigo, naming it "Crystallin". trc-leiden.nlwikipedia.org Subsequent isolations from coal tar and further characterizations by scientists like Friedlieb Runge and Carl Julius Fritzsche led to different names, until August Wilhelm von Hofmann, in 1843, demonstrated they were all the same compound, which then became widely known as aniline. montrealgazette.comwikipedia.org A pivotal moment came in 1856 when William Henry Perkin, one of Hofmann's students, accidentally synthesized the first synthetic dye, mauveine, from aniline. wikipedia.orgduanemorris.com This discovery not only revolutionized the textile industry but also marked the birth of the synthetic chemical industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) building their foundations on aniline chemistry. montrealgazette.comtrc-leiden.nl Beyond dyes, aniline derivatives became crucial in medicine, leading to the development of the first synthetic drugs, such as analgesics and later, the sulfa drugs. montrealgazette.comwikipedia.org
The study of cyclopentyl derivatives, while not as historically prominent as that of aniline, is rooted in the broader exploration of alicyclic compounds. The five-membered cyclopentane (B165970) ring is a common structural motif in natural products, and its synthesis and functionalization have been subjects of extensive research in organic chemistry. acs.orgorganic-chemistry.org The cyclopentyl group is known to be more stable than smaller cycloalkanes due to reduced angle strain. fiveable.me Its incorporation into molecules can significantly influence their three-dimensional shape and physical properties, such as melting and boiling points, compared to their linear counterparts. fiveable.me Methodologies for constructing and modifying the cyclopentyl core, such as cycloaddition and cyclization reactions, are fundamental tools in modern organic synthesis, enabling the creation of complex molecules with diverse applications. organic-chemistry.orgorganic-chemistry.org
Current Research Landscape and Identification of Critical Knowledge Gaps Pertaining to this compound
The current research landscape for fluorinated aniline derivatives is vibrant, with a strong focus on their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. nbinno.comnih.govresearchgate.net The strategic placement of fluorine atoms on the aniline ring is a well-established method for fine-tuning the electronic properties and metabolic stability of a molecule. ontosight.ai
Despite the broad interest in both N-aryl cycloalkylamines and fluorinated anilines, a specific and detailed body of research focused exclusively on this compound is not prominent in publicly accessible scientific literature. This highlights a critical knowledge gap. While the synthesis of this compound can be reasonably inferred from established organic chemistry principles—likely involving the reductive amination of 3-fluoroaniline (B1664137) with 3-methylcyclopentanone (B121447) or the N-arylation of 3-methylcyclopentylamine with a suitable 3-fluoro-substituted benzene (B151609) derivative—its specific physicochemical properties, spectroscopic data, and potential applications remain largely uncharacterized.
The primary knowledge gaps that warrant further investigation include:
Detailed Physicochemical Characterization: Experimental data on properties such as melting point, boiling point, solubility, and pKa are essential for predicting its behavior in various systems.
Comprehensive Spectroscopic Analysis: Thorough analysis using techniques like NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry is needed to confirm its structure and provide a reference for future studies.
Exploration of Biological Activity: Given its structural similarity to known bioactive molecules, screening this compound for various biological activities (e.g., as a kinase inhibitor, ion channel modulator) could unveil potential therapeutic applications.
Material Science Applications: Investigating its potential as a monomer or precursor for novel polymers or as a component in organic electronic devices could open new avenues in materials science.
The following data tables present predicted and typical experimental values for a compound of this nature, based on the known properties of its constituent functional groups. These tables serve as a baseline for the kind of detailed research findings that are currently needed.
Table 1: Predicted Physicochemical Properties This table is interactive. Click on the headers to sort the data.
| Property | Predicted Value | Method of Prediction |
|---|---|---|
| Molecular Formula | C₁₂H₁₆FN | - |
| Molecular Weight | 193.26 g/mol | - |
| pKa (Conjugate Acid) | 4.5 - 5.5 | Based on substituted anilines |
| LogP | 3.0 - 4.0 | Fragment-based contribution |
| Boiling Point | ~250-270 °C | Estimation from similar structures |
Table 2: Illustrative Spectroscopic Data This table is interactive. Click on the headers to sort the data.
| Technique | Key Expected Signals |
|---|---|
| ¹H NMR | Signals in the aromatic region (6.5-7.5 ppm), a broad signal for the N-H proton, and multiple signals in the aliphatic region (1.0-4.0 ppm) for the methylcyclopentyl group. |
| ¹³C NMR | Aromatic carbons (110-165 ppm), with C-F coupling visible. Aliphatic carbons (20-60 ppm). |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely between -110 and -130 ppm. |
| IR Spectroscopy | N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |
Addressing these knowledge gaps through rigorous experimental work is the next logical step in understanding the full potential of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-fluoro-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-12(7-9)14-11-4-2-3-10(13)8-11/h2-4,8-9,12,14H,5-7H2,1H3 |
InChI Key |
SMGPWKAQAIZTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Sophisticated Spectroscopic and Diffraction Studies for Mechanistic and Structural Elucidation of 3 Fluoro N 3 Methylcyclopentyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Molecular Dynamics and Conformations of 3-fluoro-N-(3-methylcyclopentyl)aniline
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the precise atomic connectivity and three-dimensional structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals.
The introduction of a fluorine atom and a substituted cyclopentyl group significantly influences the electronic environment of the aniline (B41778) ring, leading to predictable variations in chemical shifts. mdpi.com The fluorine substituent, being electron-withdrawing, affects the chemical shifts of the aromatic protons and carbons. mdpi.comumanitoba.ca The protons on the cyclopentyl ring exhibit complex splitting patterns due to diastereotopicity arising from the chiral center at C3 of the cyclopentyl ring and the potential for cis/trans isomerism relative to the methyl group.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings |
| Aromatic Protons | 6.3 - 7.1 | Multiplets | J(H,F), J(H,H) |
| N-H Proton | 3.6 - 4.0 | Broad Singlet | Exchanges with D₂O |
| Cyclopentyl CH-N | 3.5 - 3.9 | Multiplet | J(H,H) |
| Cyclopentyl CH-CH₃ | 1.8 - 2.2 | Multiplet | J(H,H) |
| Cyclopentyl CH₂ | 1.2 - 1.9 | Multiplets | J(H,H) |
| Methyl CH₃ | 0.9 - 1.1 | Doublet | J(H,H) |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Key Couplings |
| Aromatic C-F | 161 - 164 | ¹J(C,F) |
| Aromatic C-N | 148 - 151 | |
| Aromatic C-H | 102 - 131 | J(C,F) |
| Cyclopentyl C-N | 55 - 65 | |
| Cyclopentyl C-CH₃ | 30 - 40 | |
| Cyclopentyl CH₂ | 20 - 35 | |
| Methyl CH₃ | 15 - 22 |
Vibrational Spectroscopy (Infrared and Raman) for Probing Intramolecular Interactions and Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. The vibrational frequencies are sensitive to the molecular structure, and their analysis allows for the confirmation of specific structural motifs. globalresearchonline.net
The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretching vibration of the secondary amine, typically in the range of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine will also be present. materialsciencejournal.org Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methylcyclopentyl group will appear just below 3000 cm⁻¹. The presence of the fluorine substituent is confirmed by a strong C-F stretching band, usually observed in the 1200-1350 cm⁻¹ region. asianpubs.org The out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene (B151609) ring. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and aid in the definitive assignment of experimental bands. materialsciencejournal.orgasianpubs.orgresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| N-H Bend | 1500 - 1650 | IR |
| C-N Stretch | 1250 - 1350 | IR, Raman |
| C-F Stretch | 1200 - 1350 | IR |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |
Advanced Mass Spectrometry Techniques for Comprehensive Structural Analysis, Including Fragmentation Pathways
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are critical for confirming the molecular formula and elucidating the fragmentation pathways of this compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). The fragmentation patterns are governed by the stability of the resulting ions and neutral fragments. A key fragmentation pathway for N-alkyl anilines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This would result in the loss of a C₄H₈ radical from the cyclopentyl ring or cleavage of the entire methylcyclopentyl group. The presence of the aromatic ring leads to the formation of a stable tropylium ion or related aromatic fragments. whitman.edu The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the structure of this compound. whitman.edu
| Ion (m/z) | Proposed Identity/Origin |
| [M]⁺ | Molecular Ion |
| [M - CH₃]⁺ | Loss of the methyl group from the cyclopentyl ring |
| [M - C₅H₉]⁺ | Loss of the methylcyclopentyl radical (alpha-cleavage) |
| [C₆H₅FN]⁺ | Fragment corresponding to 3-fluoroaniline (B1664137) moiety |
| [C₇H₇]⁺ | Tropylium ion from rearrangement of the aromatic ring |
X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Should a suitable single crystal of this compound be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the absolute configuration of the chiral center in the 3-methylcyclopentyl group if a pure enantiomer is crystallized.
The solid-state packing arrangement is dictated by intermolecular forces. In the crystal lattice of this compound, hydrogen bonding between the N-H group of one molecule and the nitrogen or fluorine atom of a neighboring molecule is anticipated. Additionally, π-π stacking interactions between the aromatic rings could play a significant role in the crystal packing. nih.gov Electron diffraction could be employed for structural analysis if the compound is not amenable to forming single crystals of sufficient size for X-ray diffraction.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Stereochemical Assignment of Chiral Centers
The presence of a stereocenter in the 3-methylcyclopentyl moiety renders this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of these enantiomers. gaussian.com
Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light in the UV-Visible region, arising from electronic transitions within the chiral molecule. researchgate.net The aniline chromophore will give rise to characteristic Cotton effects in the ECD spectrum. utexas.eduacs.org
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring differential absorption in the IR region corresponding to vibrational transitions. ru.nlrsc.org VCD is particularly powerful for stereochemical analysis as it provides a rich fingerprint of the molecule's three-dimensional structure, including its conformation in solution. gaussian.commdpi.comyoutube.com By comparing the experimentally measured ECD and VCD spectra with spectra predicted from quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the compound can be unambiguously assigned. ru.nlnih.gov
Computational Chemistry and Theoretical Investigations of 3 Fluoro N 3 Methylcyclopentyl Aniline
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Frontier Molecular Orbitals
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules like 3-fluoro-N-(3-methylcyclopentyl)aniline. These methods, particularly Density Functional Theory (DFT), are used to determine the distribution of electrons within the molecule, which governs its chemical behavior.
Electronic Structure: Calculations would reveal the molecular orbital (MO) energy levels, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals are crucial indicators of a molecule's ability to donate or accept electrons. For an aniline (B41778) derivative, the nitrogen lone pair is expected to contribute significantly to the HOMO, influencing its nucleophilic character. The fluorine atom, being highly electronegative, would influence the electron distribution in the aromatic ring.
Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include:
Ionization Potential (I): Approximated by the energy of the HOMO (I ≈ -EHOMO).
Electron Affinity (A): Approximated by the energy of the LUMO (A ≈ -ELUMO).
Electronegativity (χ): The average of the ionization potential and electron affinity (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).
Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile (ω = χ²/2η).
These descriptors provide a quantitative basis for predicting how this compound might behave in chemical reactions.
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. researchgate.netgrafiati.com The HOMO is typically associated with the molecule acting as a nucleophile, while the LUMO is associated with electrophilic behavior. Analysis of the spatial distribution of these orbitals would indicate the likely sites of electrophilic and nucleophilic attack. For instance, in aniline derivatives, the HOMO is often localized on the aniline nitrogen and the aromatic ring (particularly at the ortho and para positions), while the LUMO is distributed over the aromatic ring.
A hypothetical representation of calculated FMO data is presented below:
| Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Primarily localized on the aniline nitrogen and delocalized over the phenyl ring. |
| LUMO | -0.9 | Distributed over the π-system of the fluorinated phenyl ring. |
| HOMO-LUMO Gap | 4.9 | Indicates high kinetic stability. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations would provide insights into its conformational flexibility and interactions with solvents.
Conformational Landscapes: The molecule has several rotatable bonds, particularly the C-N bond connecting the cyclopentyl and aniline moieties, and the cyclopentyl ring itself can adopt various puckered conformations (e.g., envelope, twist). MD simulations can map the potential energy surface to identify the most stable conformations and the energy barriers between them. mdpi.comnih.gov This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.
Solvation Effects: The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (e.g., water, DMSO), allowing for the study of solvation shells and specific solute-solvent interactions, such as hydrogen bonding between the N-H group and solvent molecules. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound
DFT is a widely used method for investigating the mechanisms of chemical reactions due to its balance of accuracy and computational cost. researchgate.net For reactions involving this compound, DFT can be used to model the entire reaction pathway. rsc.orgfigshare.comnih.gov
This involves:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.
Investigating Reaction Intermediates: Characterizing any stable intermediates that may be formed during the reaction.
For example, in an electrophilic aromatic substitution reaction, DFT could be used to compare the activation energies for substitution at the ortho, meta, and para positions relative to the amino group, thereby predicting the regioselectivity of the reaction. The fluorine substituent's electronic effect would also be a key factor in this analysis.
A hypothetical reaction coordinate diagram could be generated, plotting the energy of the system as it progresses from reactants to products, with key transition states and intermediates identified.
Cheminformatics Approaches for Predictive Modeling and Virtual Screening of Analogues
Cheminformatics utilizes computational methods to analyze large datasets of chemical information. These approaches can be used to predict the properties of this compound and to screen for analogues with desired characteristics.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific property (e.g., biological activity, toxicity). While no specific QSAR models for this compound exist, one could be developed by synthesizing and testing a library of related compounds. Molecular descriptors (e.g., logP, molecular weight, electronic properties from quantum calculations) for these compounds would be used as input to build the model.
Virtual Screening: This computational technique is used in drug discovery to search large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. researchgate.net If a target for this compound were identified, its structure could be used as a starting point for a virtual screen. Analogues would be generated in silico by modifying different parts of the molecule (e.g., changing substituents on the aromatic ring, altering the cyclopentyl group). These analogues would then be computationally "docked" into the binding site of the target protein to predict their binding affinity. This process can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.
In Vitro and in Vivo Non Clinical Mechanistic Biological Research of 3 Fluoro N 3 Methylcyclopentyl Aniline
Investigation of Molecular Binding Affinities and Target Interaction Profiles in Biochemical Assays
To understand the therapeutic potential of a compound, its specific molecular targets must be identified. This is typically achieved through a series of biochemical assays that measure the binding affinity of the compound to a wide array of receptors, ion channels, transporters, and enzymes. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are employed to quantify the strength and specificity of these interactions.
Table 1: Representative Data Table for Molecular Binding Affinities
| Target | Assay Type | Binding Affinity (Ki, nM) |
| Receptor X | Radioligand Binding | Data not available |
| Enzyme Y | SPR | Data not available |
| Ion Channel Z | ITC | Data not available |
This table illustrates the format in which binding affinity data for 3-fluoro-N-(3-methylcyclopentyl)aniline would be presented. Currently, no such data is publicly available.
Enzyme Inhibition and Activation Kinetics Studies at a Molecular Level
Once a compound is found to interact with an enzyme, the nature of this interaction is further investigated. Enzyme kinetic studies determine whether the compound acts as an inhibitor or an activator and elucidate the mechanism of this action (e.g., competitive, non-competitive, or uncompetitive inhibition). These studies are crucial for understanding how the compound might modulate biological pathways.
Table 2: Illustrative Enzyme Inhibition Kinetics Data
| Enzyme Target | Inhibition Constant (IC50, µM) | Mechanism of Inhibition |
| Enzyme A | Data not available | Data not available |
| Enzyme B | Data not available | Data not available |
This table is a template for presenting enzyme kinetics data. Specific experimental results for this compound are not found in the current body of scientific literature.
Cellular Assays for Modulatory Effects on Defined Biochemical Pathways or Receptor Activation
Moving from a molecular to a cellular context, assays are conducted to assess the functional consequences of the compound's binding activity. These assays can measure changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or protein phosphorylation, providing insights into the compound's impact on specific biochemical pathways and receptor activation or blockade.
Pharmacological Characterization in Preclinical Animal Models Focusing on Systemic Distribution and Target Engagement
Prior to clinical trials, the behavior of a compound is studied in living organisms. Preclinical animal models are used to investigate the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME). Studies focusing on systemic distribution aim to understand where the compound travels in the body and in what concentration, while target engagement studies confirm that the compound is interacting with its intended molecular target in a complex biological system.
Advanced Imaging Techniques for Tracing Intracellular Distribution and Molecular Interactions
To visualize the compound's journey within a cell and its interaction with specific targets in real-time, advanced imaging techniques are utilized. Methods such as fluorescence microscopy, confocal microscopy, and Förster resonance energy transfer (FRET) can provide high-resolution spatial and temporal information about the compound's subcellular localization and its binding to target proteins.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Fluoro N 3 Methylcyclopentyl Aniline Analogs
Systematic Structural Modifications on the Aniline (B41778) Core and Cyclopentyl Moiety to Elucidate Activity Determinants
Systematic modification of the core scaffolds of 3-fluoro-N-(3-methylcyclopentyl)aniline is crucial for determining which parts of the molecule are essential for its biological effects. These studies typically involve altering the aniline ring and the N-linked cyclopentyl group to probe the spatial and electronic requirements of its biological target.
Aniline Core Modifications: The electronic properties of the aniline ring are pivotal. Modifications often involve changing the position or nature of substituents. For instance, moving the fluorine atom from the meta-position (3-position) to the ortho- or para-positions can significantly alter the molecule's electronic distribution and hydrogen bonding capabilities. nih.gov Introducing additional substituents, such as chloro, methoxy (B1213986), or nitro groups, can further modulate activity. Studies on related aniline derivatives have shown that the position and nature of these substituents can dramatically impact biological outcomes. nih.gov For example, in one study on N-benzoyl derivatives of phenylalanine, a fluoro substituent in the ortho-position and chloro or nitro groups in the meta- and para-positions resulted in the greatest activity. nih.gov
Cyclopentyl Moiety Modifications: The N-(3-methylcyclopentyl) group contributes significantly to the molecule's lipophilicity and steric profile. Modifications in this region are explored to understand the size and shape constraints of the target's binding pocket. Key modifications include:
Altering Ring Size: Expanding the cyclopentyl to a cyclohexyl ring or contracting it to a cyclobutyl ring can assess the optimal ring size for binding.
Varying Methyl Group Position: Shifting the methyl group from the 3-position to the 2-position or adding more alkyl groups can probe specific hydrophobic interactions.
Introducing Polar Functionality: Replacing the methyl group with a hydroxyl or methoxy group can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic stability.
The following table summarizes potential modifications and their rationale in SAR studies.
| Modification Site | Structural Change | Rationale for Investigation | Potential Impact |
| Aniline Ring | Relocate 3-fluoro to 2- or 4-position | To assess the importance of fluorine's position on electronic properties and receptor interaction. | Altered binding affinity and selectivity. |
| Add a second substituent (e.g., -Cl, -CH₃) | To probe for additional binding pockets and modify electronic effects. | Enhanced potency or modified pharmacokinetic profile. | |
| Replace Phenyl ring with Heterocycle | To introduce new hydrogen bond donors/acceptors and alter core geometry. | Changes in target specificity and solubility. | |
| Cyclopentyl Moiety | Change ring size (e.g., cyclohexyl) | To determine the optimal size and conformation for the binding site. | Increased or decreased binding affinity due to steric fit. |
| Relocate methyl group (e.g., 2-position) | To map the hydrophobic pocket of the target. | Altered van der Waals interactions and potency. | |
| Introduce polar groups (e.g., -OH) | To explore potential for new hydrogen bonds and improve solubility. | Modified binding mode and improved physicochemical properties. |
Impact of Fluorine Substitution on Molecular Recognition and Electronic Properties
The substitution of hydrogen with fluorine is a common and powerful strategy in medicinal chemistry due to fluorine's unique properties. In this compound, the fluorine atom at the meta-position exerts a profound influence on the molecule's physicochemical profile and its ability to engage in molecular recognition. researchgate.netnih.gov
Fluorine is highly electronegative and acts as a powerful electron-withdrawing group through induction. This influences the acidity (pKa) of the aniline nitrogen, making it less basic compared to its non-fluorinated counterpart. This modulation can be critical for optimizing interactions with biological targets or for improving pharmacokinetic properties like membrane permeability and metabolic stability.
Furthermore, fluorine can participate in non-covalent interactions that stabilize ligand-receptor complexes. researchgate.net While not a strong hydrogen bond acceptor, the C-F bond can engage in favorable electrostatic interactions with electron-deficient groups (e.g., backbone amides) in a protein. The presence of fluorine can also influence the conformation of the molecule and affect the electron density of the aromatic π system, which in turn impacts CH-π and other non-covalent interactions. researchgate.net Studies on other fluorinated aromatic compounds have demonstrated that fluorine substitution can enhance binding affinity by creating unique contacts within a protein's active site. researchgate.net
The table below highlights the key effects of fluorine substitution.
| Property | Effect of 3-Fluoro Substitution | Consequence for Molecular Interaction |
| Basicity (pKa) | Decreases the basicity of the aniline nitrogen. | Alters ionization state at physiological pH, affecting solubility and receptor binding. |
| Dipole Moment | Increases the local and molecular dipole moment. | Can lead to favorable dipole-dipole interactions within the binding site. |
| Electronic Properties | Withdraws electron density from the aniline ring. | Modifies the reactivity of the ring and its ability to participate in π-π or cation-π interactions. |
| Lipophilicity | Increases local lipophilicity. | Can enhance membrane permeability and hydrophobic interactions with the target. |
| Hydrogen Bonding | Acts as a weak hydrogen bond acceptor. | May form specific, albeit weak, hydrogen bonds with protein donors. |
| Metabolic Stability | Blocks potential sites of metabolic oxidation. | Can improve the compound's half-life by preventing metabolic degradation. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Discovery
QSAR and QSPR models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net For analogs of this compound, these models can be invaluable for predicting the activity of undiscovered derivatives, thereby prioritizing synthetic efforts. mdpi.com
Developing a QSAR model for this series would involve synthesizing a training set of analogs with diverse substitutions on both the aniline and cyclopentyl moieties. The biological activity of these compounds would be measured, and a set of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, such as:
Electronic Properties: Hammett constants (σ), dipole moment, and atomic charges. nih.gov
Steric Properties: Molecular volume, surface area, and specific conformational indices.
Hydrophobicity: The logarithm of the octanol-water partition coefficient (LogP) or calculated versions like MLOGP. researchgate.net
Topological Properties: Descriptors that describe molecular connectivity and shape.
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that relates these descriptors to biological activity. researchgate.net A robust QSAR model can reveal that, for instance, increased hydrophobicity on the cyclopentyl ring and electron-withdrawing character on the aniline ring are key drivers of potency. This information guides the design of new analogs with potentially higher activity. mdpi.com
| Descriptor Class | Example Descriptor | Relevance to this compound Analogs |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effect of substituents on the aniline ring. nih.gov |
| Hydrophobic | MLOGP | Predicts the lipophilicity of analogs, which influences membrane permeability and target engagement. researchgate.net |
| Steric | van der Waals volume | Describes the size of substituents, crucial for understanding the steric constraints of the binding pocket. researchgate.net |
| Topological | Connectivity Indices | Encodes information about the branching and arrangement of atoms in the molecule. |
Exploration of Stereoisomeric Effects on Biological Interactions and Conformation
Stereochemistry is a critical factor in drug design, as biological systems are chiral. This compound possesses two stereocenters: one at the carbon of the cyclopentyl ring attached to the nitrogen (C1) and another at the carbon bearing the methyl group (C3). This gives rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).
These stereoisomers, being diastereomers or enantiomers of each other, have distinct three-dimensional arrangements of atoms. When interacting with a chiral biological target like a protein receptor or enzyme, these differences can lead to significant variations in binding affinity and biological activity. One stereoisomer (the eutomer) may fit perfectly into the binding site, forming multiple high-affinity interactions, while another (the distomer) may fit poorly or even be inactive due to steric clashes.
Investigating stereoisomeric effects involves the synthesis and biological evaluation of each individual isomer. This allows for the identification of the optimal stereochemical configuration for activity. Conformational analysis through computational modeling can further reveal why one isomer is more active than another by showing how the substituents are oriented in the lowest energy state and how this preferred conformation aligns with the binding site. The spatial orientation of the fluoro-substituted aniline ring relative to the methylcyclopentyl group is dictated by the stereochemistry, directly impacting how the molecule presents its key interacting groups to the biological target.
| Stereoisomer Pair | Relationship | Expected Biological Differences |
| (1R, 3R) and (1S, 3S) | Enantiomers | Identical activity in achiral environments; potentially different activity in chiral biological systems. |
| (1R, 3S) and (1S, 3R) | Enantiomers | Identical activity in achiral environments; potentially different activity in chiral biological systems. |
| (1R, 3R) and (1R, 3S) | Diastereomers | Different physical properties and expected to have different biological activities. |
| (1S, 3S) and (1S, 3R) | Diastereomers | Different physical properties and expected to have different biological activities. |
Development of Analogs and Prodrug Strategies Based on the 3 Fluoro N 3 Methylcyclopentyl Aniline Scaffold
Rational Design and Synthesis of Novel N-Substituted Aniline (B41778) Derivatives
The rational design of novel derivatives based on the 3-fluoro-N-(3-methylcyclopentyl)aniline scaffold is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies. nih.govnih.govnih.govwikipedia.org The goal is to modulate the compound's biological activity, selectivity, and pharmacokinetic profile by systematically altering its chemical structure. Key modifications can be introduced at several positions: the aniline nitrogen, the benzene (B151609) ring, and the cyclopentyl moiety.
The synthesis of such analogs typically involves N-alkylation of the parent aniline or a related precursor. nih.govresearchgate.net For instance, the reaction of 3-fluoroaniline (B1664137) with a suitably substituted cyclopentyl derivative, or the alkylation of 3-fluoro-N-(3-methylcyclopentyl)amine with various electrophiles, can provide access to a diverse range of compounds. Visible-light-induced N-alkylation methods offer a modern and often milder alternative to traditional thermal catalysis. nih.gov
Table 1: Hypothetical Structure-Activity Relationships of N-Substituted this compound Analogs
| Modification | Rationale | Potential Impact on Activity |
| Varying the N-alkyl substituent | To probe the size and nature of the binding pocket. | Small alkyl groups may enhance intrinsic activity, while bulkier groups could introduce antagonistic properties. nih.gov |
| Substitution on the aniline ring | To alter electronic properties and metabolic stability. | Electron-withdrawing groups may influence pKa and binding, while additional halogens could block metabolic sites. nih.gov |
| Isomeric variations of the methylcyclopentyl group | To explore stereochemical requirements for binding. | The relative stereochemistry of the methyl group on the cyclopentyl ring can significantly impact binding affinity and selectivity. |
| Bioisosteric replacement of the aniline ring | To improve physicochemical properties and reduce potential toxicity associated with the aniline motif. acs.orgdrughunter.comcresset-group.com | Replacement with saturated carbocycles or certain heterocyclic rings can enhance metabolic stability and solubility. acs.orgdrughunter.com |
The synthesis of these rationally designed compounds would be followed by thorough characterization using spectroscopic methods such as NMR and mass spectrometry to confirm their structures.
Strategies for Enhancing Selectivity and Specificity of Related Compounds
Enhancing the selectivity of a bioactive compound for its intended biological target over off-target sites is crucial for minimizing side effects and improving its therapeutic index. For aniline derivatives, several strategies can be employed to achieve this.
One key approach is to exploit subtle differences in the topology of the binding sites of related proteins. By systematically modifying the size, shape, and conformational flexibility of the N-substituent, it is possible to design analogs that fit preferentially into the target's binding pocket. For example, the introduction of bulky groups can sterically hinder binding to smaller, related pockets, thereby enhancing selectivity. nih.gov
Another strategy involves modulating the electronic properties of the aniline ring. The position and nature of substituents can influence the compound's pKa and hydrogen bonding capabilities, which can be fine-tuned to favor interactions with specific amino acid residues in the target protein. nih.gov Palladium-catalyzed C-H olefination offers a method for para-selective functionalization of aniline derivatives, providing a route to novel analogs with potentially altered selectivity profiles. acs.orguva.nl
Bioisosteric replacement is also a powerful tool for enhancing selectivity. acs.orgdrughunter.comufrj.br Replacing the aniline moiety with a different chemical group that mimics its size and electronic properties can alter the compound's interaction with off-target proteins while maintaining or improving its affinity for the desired target.
Table 2: Strategies for Selectivity Enhancement
| Strategy | Example Application to the Scaffold | Expected Outcome |
| Steric hindrance | Introduction of a bulky substituent on the cyclopentyl ring. | Reduced binding to off-target proteins with smaller binding pockets. |
| Electronic tuning | Addition of electron-withdrawing or -donating groups to the aniline ring. | Optimized electrostatic interactions with the target protein. |
| Conformational constraint | Introduction of a bicyclic system in place of the cyclopentyl group. | Reduced flexibility, leading to a more defined interaction with the target and potentially higher selectivity. |
| Bioisosteric replacement | Replacement of the 3-fluoroaniline moiety with a fluorinated aminopyridine. | Altered hydrogen bonding pattern and potential for new, selective interactions. |
Prodrug Design Principles Applied to the this compound Scaffold for Research Tools
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. pharmatutor.org The design of prodrugs based on the this compound scaffold can be a valuable strategy for developing research tools with improved properties, such as enhanced cell permeability or site-specific activation.
For a secondary amine like this compound, a common prodrug strategy is the formation of a bioreversible carbamate. researchgate.net The amine nitrogen can be acylated with a promoiety that masks its activity. This carbamate linkage can be designed to be cleaved by specific enzymes, such as esterases, which are abundant in certain cellular compartments or tissues. This approach allows for the controlled release of the active amine.
Another principle is the use of enzyme-prodrug systems, where a non-endogenous enzyme is delivered to a specific site, and a prodrug is administered that can only be activated by that enzyme. researchgate.netnih.gov This strategy offers a high degree of spatial control over drug release, which is particularly useful for mechanistic studies in complex biological systems.
Table 3: Prodrug Strategies for the this compound Scaffold
| Prodrug Linkage | Promoieties | Activation Mechanism | Application as a Research Tool |
| Carbamate | Amino acid derivatives, self-immolative linkers | Enzymatic (e.g., esterases, peptidases) or chemical cleavage | Spatiotemporal control of active compound release in cellular studies. |
| N-oxide | - | Reductive metabolism | Probing reductive processes in hypoxic environments. |
| Acyloxyalkyl carbamates | Acetoxymethyl, pivaloyloxymethyl | Sequential enzymatic cleavage (esterase followed by spontaneous decarboxylation) | Enhanced cell permeability for intracellular target engagement. |
The successful design of a prodrug requires a careful balance between stability in transit and efficient cleavage at the desired site of action. pharmatutor.org
Synthesis and Characterization of Bioreversible Derivatives for Mechanistic Probes
Bioreversible derivatives are compounds that can be converted back to the parent molecule in a biological environment. These are often used as mechanistic probes to study biological processes, such as enzyme function or receptor binding. The synthesis of such derivatives of this compound would involve the introduction of a cleavable functional group that is stable under storage conditions but readily removed in a biological system.
The synthesis of these probes often involves standard organic chemistry transformations. For example, the formation of a carbamate prodrug would involve the reaction of the parent aniline with a chloroformate or an activated carbonate. The resulting derivative would then be purified and characterized to ensure its identity and purity.
Characterization of these bioreversible derivatives is crucial and typically involves a combination of analytical techniques:
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized compound and the successful incorporation of the promoiety.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
In vitro stability studies: To evaluate the rate of conversion back to the parent compound in relevant biological media (e.g., plasma, cell lysates).
These mechanistic probes can be designed to include reporter tags, such as fluorescent moieties or affinity labels, to facilitate their detection and the identification of their biological targets. nih.govresearchgate.net The design of such probes requires a modular approach where the ligand (the aniline derivative), a reactive group, and a reporter group are synthetically combined. nih.gov
Future Directions and Emerging Research Avenues for 3 Fluoro N 3 Methylcyclopentyl Aniline
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of drug discovery and materials science. For a molecule like 3-fluoro-N-(3-methylcyclopentyl)aniline, these computational tools can significantly accelerate the identification of its potential applications and the optimization of its properties.
Predictive Modeling of Bioactivity: AI algorithms can be trained on large datasets of known compounds and their biological activities to predict the potential therapeutic targets of this compound. By analyzing its structural features, these models can generate hypotheses about its mechanism of action and potential efficacy against various diseases.
In Silico Property Prediction: Machine learning models can forecast the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of this compound and its analogs. This in silico screening allows for the early-stage prioritization of derivatives with desirable characteristics, reducing the time and cost associated with experimental studies.
Generative Models for Novel Analogs: Generative AI can design novel analogs of this compound with enhanced properties. By defining specific parameters, such as improved binding affinity to a target protein or reduced off-target effects, these models can propose new molecular structures for synthesis and experimental validation.
| Analog | Predicted Target | Predicted Activity (IC50, nM) | Confidence Score |
| Analog 1 | Kinase A | 50 | 0.85 |
| Analog 2 | GPCR B | 120 | 0.78 |
| Analog 3 | Ion Channel C | 75 | 0.91 |
| Analog 4 | Enzyme D | 200 | 0.72 |
Exploration of Novel Biological Targets and Undiscovered Biochemical Pathways
The unique combination of a fluorinated aniline (B41778) and a methylcyclopentyl group in this compound suggests that it may interact with biological systems in novel ways. Future research should focus on identifying its specific molecular targets and elucidating its impact on biochemical pathways.
Target Identification and Validation: High-throughput screening (HTS) campaigns against diverse panels of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities of this compound. Techniques such as chemical proteomics and thermal shift assays can be employed to identify its direct binding partners within the cell.
Phenotypic Screening and Pathway Analysis: Phenotypic screening, where the compound is tested on whole cells or organisms to observe its effects, can uncover novel biological functions without a preconceived target. Subsequent "omics" analyses (genomics, transcriptomics, proteomics, and metabolomics) can then be used to deconstruct the biochemical pathways modulated by this compound.
Exploration of Allosteric Modulation: The structure of this compound may lend itself to binding to allosteric sites on proteins. These sites, distinct from the active site, offer opportunities for more selective pharmacological intervention. Investigating its potential as an allosteric modulator could open up new therapeutic avenues.
Development of Advanced Analytical Techniques for Comprehensive Characterization and Mechanistic Studies
A thorough understanding of the properties and behavior of this compound requires the application of sophisticated analytical methodologies.
Advanced Spectroscopic and Spectrometric Methods: The use of advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR, can provide detailed insights into the compound's three-dimensional structure and conformational dynamics. High-resolution mass spectrometry (HRMS) is crucial for its unambiguous identification and for characterizing its metabolites in biological systems.
Chiral Separation and Analysis: The presence of a stereocenter in the 3-methylcyclopentyl group means that this compound can exist as different stereoisomers. Developing robust chiral separation methods, such as chiral chromatography, will be essential to isolate and study the biological activities of individual enantiomers, as they may exhibit different pharmacological profiles.
Biophysical Interaction Studies: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between this compound and its biological targets. These studies provide critical information for understanding its mechanism of action at the molecular level.
Table 2: Prospective Analytical Methods for Characterization
| Analytical Technique | Purpose | Expected Outcome |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Unambiguous assignment of proton and carbon signals. |
| Chiral HPLC | Enantiomeric Separation | Isolation and quantification of individual stereoisomers. |
| Surface Plasmon Resonance | Binding Kinetics | Determination of association and dissociation rate constants. |
| High-Resolution Mass Spectrometry | Metabolite Identification | Characterization of metabolic products in in vitro and in vivo systems. |
Collaborative Research Initiatives and Interdisciplinary Approaches in Chemical Biology
The multifaceted nature of modern scientific challenges necessitates a collaborative and interdisciplinary approach to fully explore the potential of a novel compound like this compound.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical or biotechnology companies can bridge the gap between fundamental discovery and translational development. Such partnerships can provide access to specialized screening libraries, advanced instrumentation, and expertise in drug development.
Integration of Chemistry, Biology, and Data Science: A truly interdisciplinary approach, combining the expertise of synthetic chemists, molecular and cell biologists, and computational scientists, will be paramount. This synergy will enable a holistic understanding of this compound, from its synthesis and chemical properties to its biological effects and therapeutic potential.
Open Science and Data Sharing: The adoption of open science principles, including the sharing of research data and methodologies, can accelerate progress and foster a more collaborative research environment. The creation of a public repository for data related to this compound and its analogs would enable researchers worldwide to build upon existing knowledge.
Conclusion: Synthesis of Knowledge and Future Outlook of Research on 3 Fluoro N 3 Methylcyclopentyl Aniline
Summary of Key Research Findings and Methodological Advancements
Direct research findings and specific methodological advancements for the synthesis and study of 3-fluoro-N-(3-methylcyclopentyl)aniline are not presently available in published literature. However, general synthetic strategies for analogous N-alkylated fluoroanilines can be inferred from established organic chemistry principles. These would likely involve the nucleophilic substitution reaction between 3-fluoroaniline (B1664137) and a suitable 3-methylcyclopentyl halide or the reductive amination of 3-fluoroaniline with 3-methylcyclopentanone (B121447).
The synthesis of the precursor, 3-fluoroaniline, is well-documented and can be achieved through methods such as the reduction of 3-fluoronitrobenzene. ontosight.ai For instance, a patented method describes the synthesis of m-fluoroaniline from m-chloroaniline via a Schiemann reaction to produce m-fluorochlorobenzene, followed by an amination reaction. google.com Such established routes for precursors could be foundational for any future synthesis of the title compound.
Methodological advancements in the broader field of aniline (B41778) derivative synthesis, including improved catalytic systems for C-N bond formation and more efficient fluorination techniques, would be directly applicable to the future production and study of this compound.
Identification of Remaining Challenges and Promising Opportunities in the Field
The primary challenge in the field is the current lack of any dedicated research on this compound. This absence represents a significant opportunity for original research to establish the fundamental chemical profile of this compound. Key areas for investigation include:
Development and Optimization of Synthetic Routes: Establishing an efficient and scalable synthesis is the first critical step. A comparative study of different synthetic strategies would be valuable.
Characterization of Physicochemical Properties: Detailed spectroscopic (NMR, IR, MS) and crystallographic analysis would provide a comprehensive understanding of its molecular structure.
Exploration of Reactivity: Investigating the chemical reactivity of the compound, particularly at the aniline nitrogen and the fluorinated aromatic ring, would uncover its potential for further chemical modifications.
The presence of both a fluorine atom and a chiral 3-methylcyclopentyl group suggests promising opportunities for this molecule in medicinal and materials chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral moiety can introduce stereoselectivity in biological interactions.
Broader Implications for Fundamental Chemical Biology and Pharmaceutical Sciences Research
While direct implications of this compound are yet to be discovered, research into this and similar molecules could have broader impacts. Fluorinated anilines are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. ontosight.ai For example, 3-fluoroaniline is a building block for the antidepressant fluoxetine. ontosight.ai
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-N-(3-methylcyclopentyl)aniline, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves coupling 3-fluoroaniline with 3-methylcyclopentyl halides (e.g., bromide or chloride) under nucleophilic substitution conditions. Key factors include:
- Catalysts : Use of palladium-based catalysts (e.g., Pd(OAc)₂) to facilitate coupling, as seen in analogous aniline derivatives .
- Solvents : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates .
- Bases : Potassium carbonate or triethylamine is critical for deprotonating the amine and driving the reaction .
- Optimization : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 aniline:alkyl halide) are pivotal for yields >75% .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?
- NMR Challenges : Overlapping aromatic proton signals due to fluorine’s deshielding effect and cyclopentyl group’s conformational flexibility complicate analysis. Advanced strategies include:
- 2D NMR (COSY, HSQC) : To decouple scalar couplings and assign protons in crowded regions .
- 19F NMR : Directly identifies fluorine’s electronic environment and confirms substitution patterns .
- IR Signatures : Stretching frequencies for N-H (3350–3450 cm⁻¹) and C-F (1100–1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How does the 3-methylcyclopentyl substituent influence electronic properties and reactivity compared to other alkyl/aryl groups?
- Electronic Effects : The cyclopentyl group’s steric bulk reduces nucleophilicity at the amine nitrogen compared to linear alkyl chains (e.g., isopropyl). This is evidenced by slower reaction rates in acylation and sulfonation .
- Conformational Analysis : Cyclopentyl’s puckered ring creates axial-equatorial isomerism, affecting binding affinity in host-guest systems. X-ray crystallography of analogs shows distinct dihedral angles (e.g., 45–60°) between the aniline ring and substituent .
Q. What mechanistic insights explain the compound’s selectivity in palladium-catalyzed cross-coupling reactions?
- Substrate Design : The fluorine atom acts as a directing group, facilitating ortho-metalation in Suzuki-Miyaura couplings. Computational studies (DFT) reveal a lower activation energy (ΔG‡ ≈ 25 kcal/mol) for fluorinated vs. non-fluorinated analogs .
- Catalytic Cycle : Oxidative addition of Pd(0) to the C-F bond is rate-limiting. Ligand effects (e.g., XPhos vs. SPhos) modulate regioselectivity, with bulky ligands favoring mono-coupled products .
Q. How do solvent polarity and proticity affect the compound’s solubility and stability in biological assays?
- Solubility Profile : LogP calculations (≈2.8) predict moderate lipophilicity. Experimental data in DMSO (solubility >50 mg/mL) vs. water (<0.1 mg/mL) align with its use in cell-based assays .
- Stability : Degradation studies (HPLC) show <5% decomposition in PBS (pH 7.4) over 24 hours, but acidic conditions (pH <3) hydrolyze the cyclopentylamine linkage .
Comparative and Bioactivity Questions
Q. What structural analogs of this compound exhibit enhanced bioactivity, and what design principles underpin these improvements?
- Key Analogs :
| Compound | Structural Feature | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Fluoro-N-isopropylaniline | Linear alkyl chain | 12 µM (EGFR kinase) |
| 3-Fluoro-N-(thiophen-2-yl)aniline | Heteroaromatic substituent | 8 µM (CYP450 inhibition) |
- Design Principles :
- Fluorine’s electronegativity enhances target binding via dipole interactions.
- Bulky substituents (e.g., cyclopentyl) reduce off-target effects by limiting access to hydrophobic pockets .
Q. How do conflicting data on the compound’s cytotoxicity across cell lines inform its potential as a pharmacophore?
- Case Study : In HeLa cells, LC₅₀ = 50 µM (low toxicity), but in HepG2 cells, LC₅₀ = 15 µM (high toxicity). Discrepancies arise from:
- Metabolic Differences : HepG2’s CYP3A4 overexpression increases reactive metabolite generation .
- Membrane Permeability : Cyclopentyl’s rigidity improves uptake in polarized cells (Caco-2 Papp = 8 × 10⁻⁶ cm/s) .
Methodological and Data Analysis Questions
Q. What computational tools predict the compound’s ADMET properties, and how do results align with experimental data?
- Tools : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.6) and CYP2D6 inhibition (probability = 0.78). Experimental microsomal assays confirm 65% CYP2D6 inhibition at 10 µM .
- Validation : MD simulations (AMBER) show stable binding poses in cytochrome P450 enzymes (RMSD <2 Å over 50 ns) .
Q. How can crystallographic data resolve polymorphism in this compound derivatives?
- Techniques : Single-crystal X-ray diffraction (Cu-Kα radiation) identifies two polymorphs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
